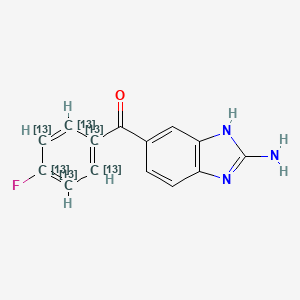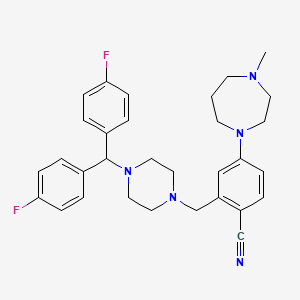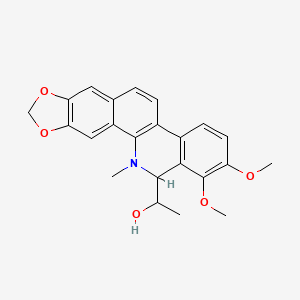
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a chemical compound belonging to the class of alkaloids. Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. This compound is derived from the plant Chelidonium majus, commonly known as greater celandine. It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine typically involves the following steps:
Starting Material: The synthesis begins with the extraction of chelerythrine from the plant Chelidonium majus.
Hydroxylation: Chelerythrine undergoes a hydroxylation reaction to introduce a hydroxyethyl group at the 6th position. This step requires specific reagents and conditions to ensure the selective introduction of the hydroxyethyl group.
Reduction: The compound is then subjected to a reduction reaction to convert the double bond in the chelerythrine structure to a single bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed to extract chelerythrine, which is then subjected to the hydroxylation and reduction reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be further reduced to modify its structure and enhance its biological activity.
Substitution: The hydroxyethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: Formation of 6-(1-Oxoethyl)-5,6-dihydrochelerythrine.
Reduction: Formation of fully reduced derivatives with enhanced biological activity.
Substitution: Formation of various substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: It modulates signaling pathways related to inflammation and microbial growth, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
Chelerythrine: The parent compound from which 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is derived.
6-(1-Oxoethyl)-5,6-dihydrochelerythrine: An oxidized derivative with different biological properties.
Substituted Derivatives: Various derivatives with different functional groups introduced at the hydroxyethyl position.
Uniqueness
This compound is unique due to its specific hydroxyethyl substitution, which imparts distinct biological activities compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
特性
分子式 |
C23H23NO5 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
1-(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)ethanol |
InChI |
InChI=1S/C23H23NO5/c1-12(25)21-20-14(7-8-17(26-3)23(20)27-4)15-6-5-13-9-18-19(29-11-28-18)10-16(13)22(15)24(21)2/h5-10,12,21,25H,11H2,1-4H3 |
InChIキー |
KGXGGTSECNVCSW-UHFFFAOYSA-N |
正規SMILES |
CC(C1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




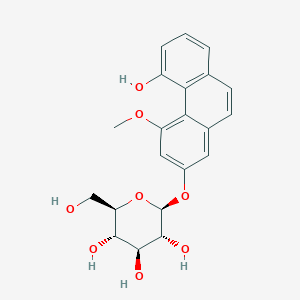
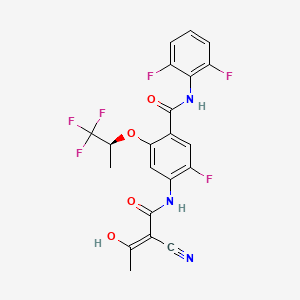
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)


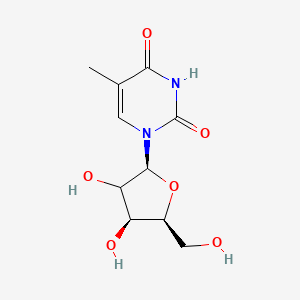
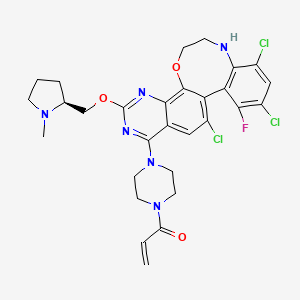
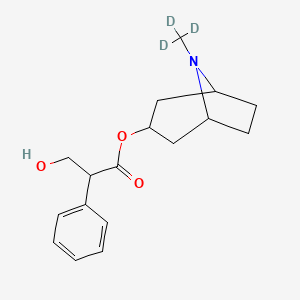
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)

